molecular formula C14H22O B7991505 2-(3-tert-Butylphenyl)-2-butanol

2-(3-tert-Butylphenyl)-2-butanol

Cat. No.: B7991505
M. Wt: 206.32 g/mol
InChI Key: MVOMFSUIYGSZLX-UHFFFAOYSA-N
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Description

2-(3-tert-Butylphenyl)-2-butanol is a tertiary alcohol featuring a bulky tert-butyl substituent at the meta position of the phenyl ring attached to the second carbon of 2-butanol.

Properties

IUPAC Name

2-(3-tert-butylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-14(5,15)12-9-7-8-11(10-12)13(2,3)4/h7-10,15H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOMFSUIYGSZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butylphenyl)-2-butanol can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3-tert-Butylphenyl)-2-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(3-tert-Butylphenyl)-2-butanol, derived from the evidence:

Compound Name CAS No. Substituent/Modification Molecular Formula Key Characteristics
2-Butanol 78-92-2 Base structure (no substituents) C₄H₁₀O Chiral; used in chiral separation studies .
2-Methyl-3-phenylbutan-2-ol 3280-08-8 Methyl + phenyl substituents C₁₁H₁₆O Sterically hindered; discontinued lab use .
2-(2-Furyl)-2-butanol 4229-86-1 2-Furyl substituent C₈H₁₂O₂ Heterocyclic substituent; lower molecular weight than tert-butylphenyl derivative .
2-Methyl-2-butanol potassium salt 41233-93-6 Potassium salt of 2-methyl-2-butanol C₅H₁₁OK Ionic form; used in cyclohexane solutions for synthetic applications .

Physical and Chemical Properties

  • Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance, likely reducing its reactivity in nucleophilic substitution compared to 2-butanol or 2-(2-Furyl)-2-butanol . 2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8) shares steric challenges due to its methyl and phenyl groups, but lacks the electron-withdrawing tert-butyl moiety .
  • Chirality and Separation: 2-Butanol exists as (R)- and (S)-enantiomers, separable via HPLC on chiral stationary phases . The tert-butylphenyl derivative may exhibit similar chirality but with broader peaks due to steric bulk .
  • Solubility and Stability: Ionic derivatives like 2-methyl-2-butanol potassium salt (CAS 41233-93-6) are highly soluble in nonpolar solvents (e.g., cyclohexane) but unstable in protic media .

Toxicity and Metabolic Pathways

  • 2-Butanol as a Surrogate: 2-Butanol (CAS 78-92-2) is a metabolic precursor to methyl ethyl ketone (MEK), with developmental toxicity observed in rats (reduced fetal weight) . Similar metabolic pathways may apply to tert-butylphenyl derivatives, but the bulky substituent could slow enzymatic conversion.
  • Heterocyclic Derivatives: 2-(2-Furyl)-2-butanol (CAS 4229-86-1) may exhibit distinct toxicity due to the furan ring, which is associated with hepatotoxicity in some contexts .

Biological Activity

2-(3-tert-Butylphenyl)-2-butanol, a tertiary alcohol derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and a phenyl moiety, which influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight210.33 g/mol
Melting PointNot explicitly defined
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against multiple pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating potent antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:

  • Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.
  • Mechanism of Action : The compound appears to activate p53 pathways, which are crucial for regulating the cell cycle and promoting apoptosis in damaged cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the tert-butyl group enhances the compound's ability to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityAnticancer Activity
2-(4-tert-Butylphenyl)-2-butanolModerateHigh
3-(tert-Butyl)-phenolLowModerate
4-(tert-Butyl)-benzaldehydeHighLow

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